![molecular formula C15H16ClNO2S B5332349 N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5332349.png)
N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide is a chemical compound with the molecular formula C15H16ClNO2S It is characterized by the presence of a chlorophenyl group, an ethyl chain, and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide typically involves the reaction of 3-chlorophenylethylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-chlorophenylethylamine+phenylmethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c16-15-8-4-7-13(11-15)9-10-17-20(18,19)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXTWGHJHFUXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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